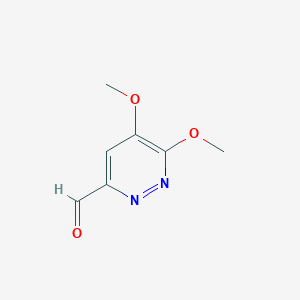

5,6-Dimethoxypyridazine-3-carboxaldehyde

Description

5,6-Dimethoxypyridazine-3-carboxaldehyde is a heterocyclic aromatic compound featuring a pyridazine core substituted with methoxy groups at positions 5 and 6 and a carboxaldehyde group at position 2. Pyridazine derivatives are known for their electron-deficient aromatic systems, which make them reactive in nucleophilic and electrophilic substitution reactions.

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

5,6-dimethoxypyridazine-3-carbaldehyde |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-3-5(4-10)8-9-7(6)12-2/h3-4H,1-2H3 |

InChI Key |

KMDXWHXHBKOIGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=NC(=C1)C=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity :

- The 5,6-dimethoxy groups in the pyridazine derivative enhance electron density at the aldehyde group compared to electron-withdrawing substituents (e.g., chloro in 5,6-dichloropyridazine-3-carboxaldehyde). This increases susceptibility to nucleophilic attacks, a trait critical in synthetic applications .

- In contrast, the benzothiazole analog () exhibits lower aldehyde-like reactivity due to the absence of a direct aldehyde group, instead relying on carboxamide functionality for interactions .

Positional Influence of Methoxy Groups :

- Pyrazole derivatives with para-methoxy substituents (e.g., compound 1 in ) demonstrate higher biological activity compared to ortho-substituted analogs (e.g., compound 5), suggesting that substituent positioning significantly impacts molecular interactions . This aligns with the 5,6-dimethoxy configuration in the pyridazine compound, which may optimize steric and electronic effects.

Solubility Trends :

- Methoxy groups generally improve solubility in polar solvents relative to halogenated analogs. For example, 5,6-dichloropyridazine-3-carboxaldehyde exhibits lower solubility due to the hydrophobic nature of chloro groups .

Contrast with Benzothiazole Derivatives: The benzothiazole compound () shares the 5,6-dimethoxy pattern but lacks an aldehyde group, emphasizing the role of the pyridazine core in directing reactivity. Its carboxamide group instead facilitates hydrogen bonding, which is less pronounced in aldehyde-containing analogs .

Research Implications and Limitations

While comparisons with pyrazole and benzothiazole derivatives provide valuable insights, direct empirical studies on this compound are scarce. The following areas warrant further investigation:

- Synthetic Optimization : Systematic studies on formylation methods to improve yield and purity.

- Computational Modeling : DFT calculations to quantify electronic effects of substituents on reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.